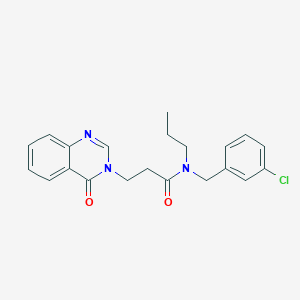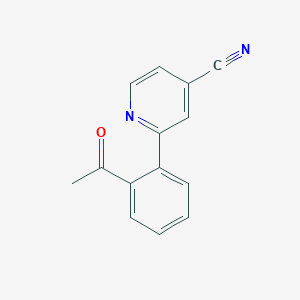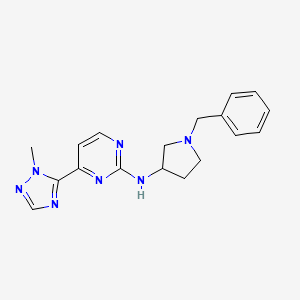![molecular formula C14H19ClN2O4S B3809592 N-{1-[2-(2-chlorophenoxy)acetyl]-4-piperidinyl}methanesulfonamide](/img/structure/B3809592.png)
N-{1-[2-(2-chlorophenoxy)acetyl]-4-piperidinyl}methanesulfonamide
Übersicht
Beschreibung
N-{1-[2-(2-chlorophenoxy)acetyl]-4-piperidinyl}methanesulfonamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CP-690,550 belongs to a class of drugs known as Janus kinase inhibitors, which are used to treat various autoimmune disorders and inflammatory diseases. In
Wirkmechanismus
N-{1-[2-(2-chlorophenoxy)acetyl]-4-piperidinyl}methanesulfonamide works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the signaling pathways that lead to inflammation and immune response. Janus kinases are involved in the activation of signal transducers and activators of transcription (STATs), which are transcription factors that regulate the expression of genes involved in inflammation and immune response. By inhibiting the activity of Janus kinases, N-{1-[2-(2-chlorophenoxy)acetyl]-4-piperidinyl}methanesulfonamide reduces the activation of STATs and the expression of inflammatory genes, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects
N-{1-[2-(2-chlorophenoxy)acetyl]-4-piperidinyl}methanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to reduce the activation of T cells and B cells, which are involved in the immune response. In addition, N-{1-[2-(2-chlorophenoxy)acetyl]-4-piperidinyl}methanesulfonamide has been shown to reduce the proliferation of fibroblast-like synoviocytes, which are involved in the pathogenesis of rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
N-{1-[2-(2-chlorophenoxy)acetyl]-4-piperidinyl}methanesulfonamide has a number of advantages for lab experiments. It has been extensively studied and is well-characterized, making it a reliable tool for studying the signaling pathways involved in inflammation and immune response. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations to using N-{1-[2-(2-chlorophenoxy)acetyl]-4-piperidinyl}methanesulfonamide in lab experiments. It has been shown to have off-target effects on other kinases, which can complicate the interpretation of results. In addition, it can be difficult to determine the optimal concentration of N-{1-[2-(2-chlorophenoxy)acetyl]-4-piperidinyl}methanesulfonamide to use in experiments, as higher concentrations can lead to non-specific effects.
Zukünftige Richtungen
There are many possible future directions for research on N-{1-[2-(2-chlorophenoxy)acetyl]-4-piperidinyl}methanesulfonamide. One area of interest is the development of more selective Janus kinase inhibitors that have fewer off-target effects. Another area of interest is the development of combination therapies that target multiple signaling pathways involved in inflammation and immune response. In addition, there is a need for more research on the long-term effects of N-{1-[2-(2-chlorophenoxy)acetyl]-4-piperidinyl}methanesulfonamide, particularly on the immune system. Finally, there is a need for more research on the potential use of N-{1-[2-(2-chlorophenoxy)acetyl]-4-piperidinyl}methanesulfonamide in the treatment of other diseases, such as cancer and infectious diseases.
Wissenschaftliche Forschungsanwendungen
N-{1-[2-(2-chlorophenoxy)acetyl]-4-piperidinyl}methanesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune disorders and inflammatory diseases. It has been shown to be effective in treating rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. N-{1-[2-(2-chlorophenoxy)acetyl]-4-piperidinyl}methanesulfonamide works by inhibiting the activity of Janus kinases, which are involved in the signaling pathways that lead to inflammation and immune response.
Eigenschaften
IUPAC Name |
N-[1-[2-(2-chlorophenoxy)acetyl]piperidin-4-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-22(19,20)16-11-6-8-17(9-7-11)14(18)10-21-13-5-3-2-4-12(13)15/h2-5,11,16H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYUTBBSXWMDKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCN(CC1)C(=O)COC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-imidazol-1-yl)-N-methylethanamine](/img/structure/B3809530.png)
![4-[({4-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]benzyl}amino)methyl]-1,6-heptadien-4-ol](/img/structure/B3809543.png)
![N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3809545.png)
![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-methoxyethyl)piperidine](/img/structure/B3809553.png)
![N-[2-(2',3'-dimethyl-5-phenyl-3H,3'H-4,4'-biimidazol-3-yl)ethyl]-N-isopropylpropan-2-amine](/img/structure/B3809562.png)
![N-methyl-N-[(1-{2-[4-(2-methylbenzyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-2-propanamine](/img/structure/B3809568.png)
![4-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-cyclopentyl-2-piperazinone](/img/structure/B3809575.png)

![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)methanamine](/img/structure/B3809587.png)

![N-{[2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-3-phenyl-1-propanamine](/img/structure/B3809602.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine](/img/structure/B3809606.png)
![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B3809611.png)